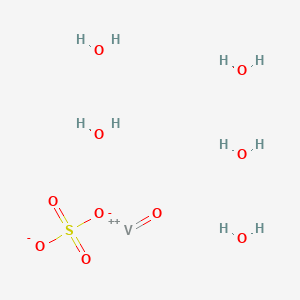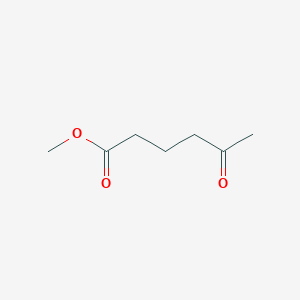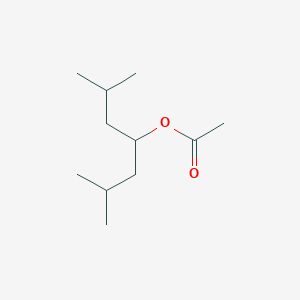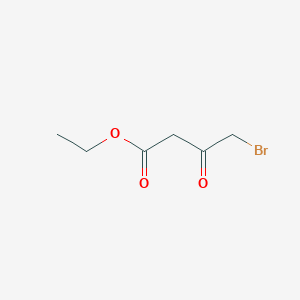
Ethyl 4-bromoacetoacetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 4-bromoacetoacetate derivatives involves several methods, focusing on bromination reactions and the utilization of ethyl acetoacetate as a precursor. For instance, the synthesis of Ethyl 2,2-Dibromo-4,4,4-Trifluoroacetoacetate demonstrates a related bromination process, highlighting the conditions affecting the yield such as the molar ratio of reactants, temperature, and reaction time, achieving a 73.9% yield under optimized conditions (Wang Chong-bin, 2012).
Molecular Structure Analysis
The molecular structure of ethyl 4-bromoacetoacetate derivatives is characterized by various spectroscopic techniques, including IR and NMR spectroscopy. These methods provide insights into the compound's molecular geometry, functional groups, and electronic environment, essential for understanding its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Ethyl 4-bromoacetoacetate undergoes a variety of chemical reactions, including N-formylation, amination, and condensation reactions. For example, it has been used as an N-formylating reagent in the copper-catalyzed N-formylation of amines, producing N-formamides in moderate-to-excellent yields (Xiao-fang Li et al., 2018). Additionally, reactions with secondary beta-ketothioamides yield cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, showcasing its utility in synthesizing heterocyclic compounds (T. Jagodziński et al., 2000).
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis : Ethyl 4-bromoacetoacetate is mainly used in the field of organic synthesis, as an important intermediate to prepare a variety of compounds . It can participate in esterification reaction, substitution reaction and condensation reaction .
-
RNA Alkylation : In a study published in PLOS ONE, Ethyl 4-bromoacetoacetate was used to synthesize 4-bromomethylcoumarins, which were then used for selective alkylation of RNA nucleotides . This is an important field of RNA biochemistry, e.g. in applications of fluorescent labeling or in structural probing experiments . The study showed that selectivity of ribonucleotide alkylation depends on the substitution pattern of the reactive dye, and even more strongly on the modulation of the reaction conditions .
-
Synthesis of 4-Bromomethylcoumarins : Ethyl 4-bromoacetoacetate can be used to synthesize 4-bromomethylcoumarins . This process involves treating Ethyl 4-bromoacetoacetate with different phenols under Pechmann cyclisation condition using concentrated sulphuric acid . The resulting 4-bromomethylcoumarins can be used in various applications, including the selective alkylation of RNA nucleotides .
-
Medicine Synthesis : In the field of medicine, Ethyl 4-bromoacetoacetate may be used to synthesize certain drugs . The specific drugs and the methods of synthesis would depend on the specific requirements of the drug design .
Safety And Hazards
Ethyl 4-bromoacetoacetate is classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation . It is harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-bromo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDWUTQKXCZNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341720 | |
| Record name | Ethyl 4-bromoacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromoacetoacetate | |
CAS RN |
13176-46-0 | |
| Record name | Ethyl 4-bromoacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-bromoacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

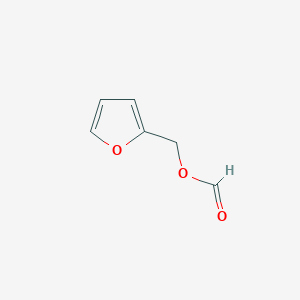
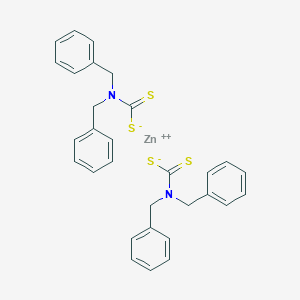
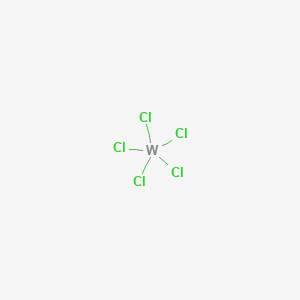
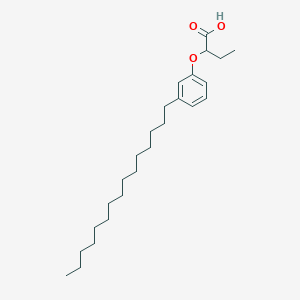

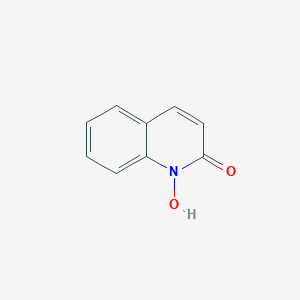
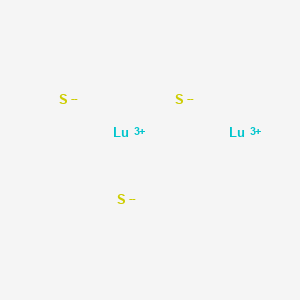

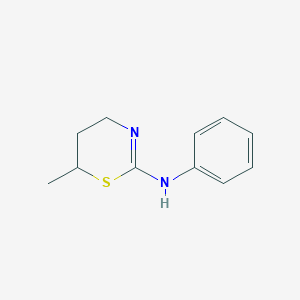
![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
